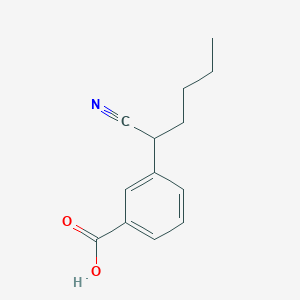
3-(1-Cyanopentyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Cyanopentyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyanopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanopentyl)benzoic acid typically involves the introduction of a cyanopentyl group to a benzoic acid derivative. One common method involves the reaction of a benzoic acid derivative with a cyanide source under specific conditions. For example, the preparation of similar compounds often involves the use of sodium cyanide, which is highly toxic and requires careful handling .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, such as cyanomethyl benzoic acid methyl ester, followed by further reactions to introduce the cyanopentyl group .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Cyanopentyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position in alkylbenzenes is particularly reactive and can be oxidized to form benzoic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Bromination: Benzylic bromination using reagents like N-bromosuccinimide (NBS) is a common reaction for compounds with benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for the oxidation of alkylbenzenes.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium cyanide (NaCN) or other nucleophiles.
Bromination: NBS is used for benzylic bromination under radical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acids .
Applications De Recherche Scientifique
3-(1-Cyanopentyl)benzoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(1-Cyanopentyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, benzoic acid derivatives are known to undergo conjugation with glycine in the liver, leading to the formation of hippuric acid, which is then excreted . This process involves the binding of the compound to amino acids, facilitating their excretion and reducing ammonia levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Numéro CAS |
64379-77-7 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
3-(1-cyanopentyl)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-5-12(9-14)10-6-4-7-11(8-10)13(15)16/h4,6-8,12H,2-3,5H2,1H3,(H,15,16) |
Clé InChI |
XEEDMLWARBMYSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C#N)C1=CC(=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


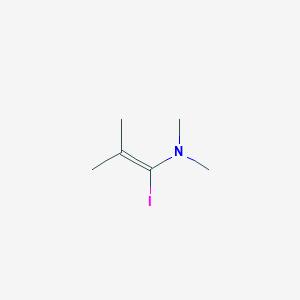
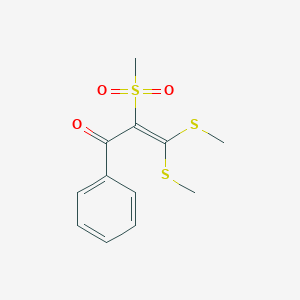
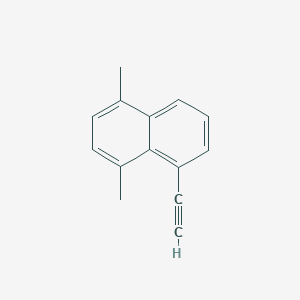
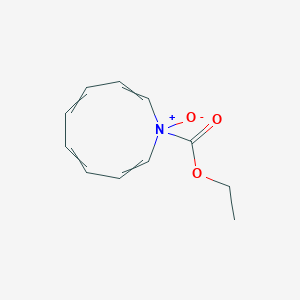

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
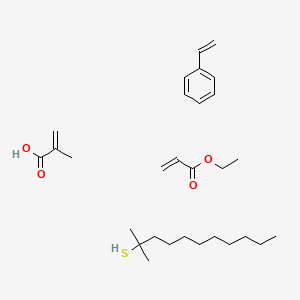
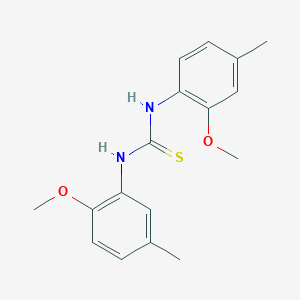
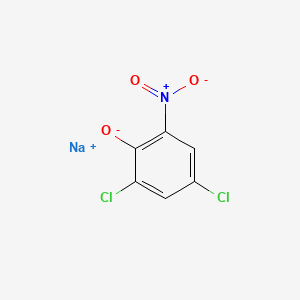
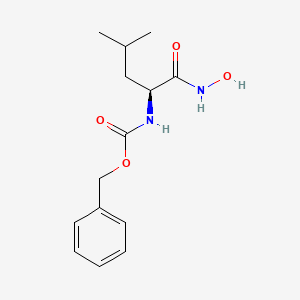

![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
